(4S)-4-Acetylcyclohex-1-ene-1-carbonitrile
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Overview
Description
(4S)-4-Acetylcyclohex-1-ene-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexene ring substituted with an acetyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Acetylcyclohex-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with acetonitrile in the presence of a base, followed by oxidation to introduce the acetyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-4-Acetylcyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-Acetylcyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in reactions with electrophilic centers. The acetyl group can undergo enzymatic transformations, influencing metabolic pathways.
Comparison with Similar Compounds
Cyclohexanone: Similar in structure but lacks the acetyl and carbonitrile groups.
Cyclohexene: Lacks the functional groups present in (4S)-4-Acetylcyclohex-1-ene-1-carbonitrile.
Acetonitrile: Contains the carbonitrile group but lacks the cyclohexene ring.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
CAS No. |
71742-39-7 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(4S)-4-acetylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2,9H,3-5H2,1H3/t9-/m1/s1 |
InChI Key |
DOWIVQDPEJPPBF-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCC(=CC1)C#N |
Canonical SMILES |
CC(=O)C1CCC(=CC1)C#N |
Origin of Product |
United States |
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